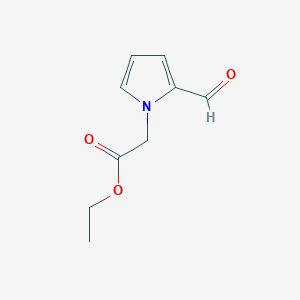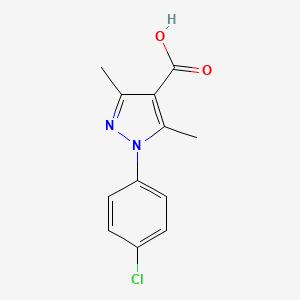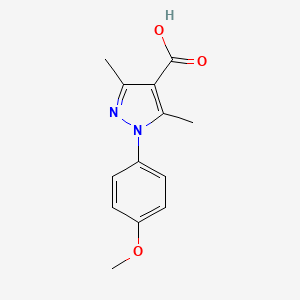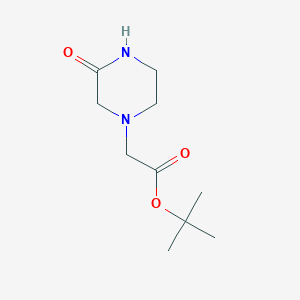
(2,4-Dichloro-6-methylpyridin-3-yl)methanol
説明
“(2,4-Dichloro-6-methylpyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H7Cl2NO . It has a molecular weight of 192.04 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “(2,4-Dichloro-6-methylpyridin-3-yl)methanol” is 1S/C7H7Cl2NO/c1-4-2-6(8)5(3-11)7(9)10-4/h2,11H,3H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine atoms and the hydroxyl group.Physical And Chemical Properties Analysis
“(2,4-Dichloro-6-methylpyridin-3-yl)methanol” is a pale-yellow to yellow-brown solid . It has a molecular weight of 192.04 and its molecular formula is C7H7Cl2NO .科学的研究の応用
Synthesis and Characterization
Research in the field of organic synthesis has led to the development of various compounds related to "(2,4-Dichloro-6-methylpyridin-3-yl)methanol." For instance, the synthesis and characterization of a compound from the condensation reaction of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde were studied, leading to the isolation of an unexpected compound, 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol. This compound was characterized using techniques such as mass spectroscopy, IR, 1H NMR, UV-Vis, and single crystal X-ray diffraction, revealing a symmetrical molecule with intramolecular hydrogen bonds, indicating the diverse potential of related compounds in chemical research and material science (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Solvatochromism Studies
The thermo-solvatochromism of various betaine dyes in aqueous alcohol mixtures has been explored, providing insights into solvent effects on molecular properties. Studies have treated thermo-solvatochromic data according to modified models that consider the presence of water–alcohol species in solution, highlighting the complex interactions between solvents and solutes and their effects on molecular behavior. This research underscores the significance of solvent environment on the properties of chemical compounds and can inform applications in sensors, molecular electronics, and other fields (Tada, Silva, & Seoud, 2003).
Crystal Structure Analysis
Further research into related compounds, such as the co-crystal of 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione and 1-(pyridin-2-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione, has been conducted. The study revealed the crystal and molecular structure of these compounds, contributing to the field of crystallography and material science. Understanding the crystal structures of such compounds can aid in the design of new materials with specific properties for applications in electronics, catalysis, and more (Percino, Chapela, Urzúa, Toribio, & Rodríguez-Barbarín, 2007).
Safety and Hazards
特性
IUPAC Name |
(2,4-dichloro-6-methylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-4-2-6(8)5(3-11)7(9)10-4/h2,11H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRIQTLBJWWQMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429405 | |
| Record name | (2,4-dichloro-6-methylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
374800-25-6 | |
| Record name | (2,4-dichloro-6-methylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(E)-(3,3-dimethyl-1-methylsulfinylbutan-2-ylidene)amino] N-methylcarbamate](/img/structure/B1352483.png)

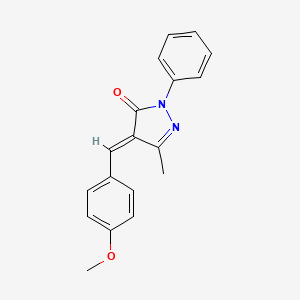
![4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B1352494.png)
![4-[(3-Hydroxypropyl)amino]-3-nitrophenol](/img/structure/B1352497.png)
![{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1352506.png)
![tert-butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1352507.png)
